7-Methyl-6-thioguanosine 7-Methyl-6-thioguanosine 7-methyl-6-Thioguanosine is a chromophoric substrate that is used to quantify inorganic phosphate (Pi). In the presence of purine nucleoside phosphorylase, it reacts with Pi to produce 7-methyl-6-thioguanine and ribose 1-phosphate, with the increase in 7-methyl-6-thioguanine followed by continuous spectrophotometry at an absorbance of 355-360 nm. 7-methyl-6-Thioguanosine is also used to measure changes in Pi levels in coupled enzyme systems, including assays of the activities of protein phosphatases, phosphorylase kinases, GTPases, and ATPases.
Brand Name: Vulcanchem
CAS No.: 55727-10-1
VCID: VC21236038
InChI: InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)/t4-,6-,7-,10-/m1/s1
SMILES: CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])C3C(C(C(O3)CO)O)O
Molecular Formula: C11H15N5O4S
Molecular Weight: 313.34 g/mol

7-Methyl-6-thioguanosine

CAS No.: 55727-10-1

Cat. No.: VC21236038

Molecular Formula: C11H15N5O4S

Molecular Weight: 313.34 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-6-thioguanosine - 55727-10-1

Specification

Description 7-methyl-6-Thioguanosine is a chromophoric substrate that is used to quantify inorganic phosphate (Pi). In the presence of purine nucleoside phosphorylase, it reacts with Pi to produce 7-methyl-6-thioguanine and ribose 1-phosphate, with the increase in 7-methyl-6-thioguanine followed by continuous spectrophotometry at an absorbance of 355-360 nm. 7-methyl-6-Thioguanosine is also used to measure changes in Pi levels in coupled enzyme systems, including assays of the activities of protein phosphatases, phosphorylase kinases, GTPases, and ATPases.
CAS No. 55727-10-1
Molecular Formula C11H15N5O4S
Molecular Weight 313.34 g/mol
IUPAC Name 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-thiolate
Standard InChI InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)/t4-,6-,7-,10-/m1/s1
Standard InChI Key RFHIWBUKNJIBSE-KQYNXXCUSA-N
Isomeric SMILES CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
SMILES CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])C3C(C(C(O3)CO)O)O
Canonical SMILES CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])C3C(C(C(O3)CO)O)O

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